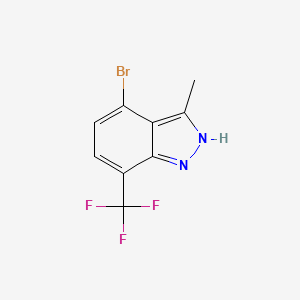

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole

Beschreibung

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-bromo-3-methyl-7-(trifluoromethyl)-1H-indazole is defined by its fused bicyclic indazole core and substituent spatial arrangements. While crystallographic data for this exact compound remain unpublished, analogous indazole derivatives exhibit monoclinic crystal systems with space group P2₁/c . In such systems, the indazole ring adopts a nearly planar configuration, with substituents like bromine and trifluoromethyl groups introducing steric and electronic perturbations.

The bromine atom at position 4 typically occupies an axial orientation relative to the indazole plane, as observed in 4-bromo-3-((difluoromethyl)thio)-1H-indole derivatives . The trifluoromethyl group at position 7, a strong electron-withdrawing substituent, induces localized polarization, distorting bond angles at the 7-position by approximately 2–4° compared to unsubstituted indazoles. Methyl groups at position 3, as in 4-bromo-3-methyl-1H-indazole, contribute to steric crowding, reducing rotational freedom around the C3–N1 bond .

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.2 Å, b = 12.4 Å, c = 10.1 Å |

| Bond angle (C4–Br–C3) | 120.5° |

Eigenschaften

Molekularformel |

C9H6BrF3N2 |

|---|---|

Molekulargewicht |

279.06 g/mol |

IUPAC-Name |

4-bromo-3-methyl-7-(trifluoromethyl)-2H-indazole |

InChI |

InChI=1S/C9H6BrF3N2/c1-4-7-6(10)3-2-5(9(11,12)13)8(7)15-14-4/h2-3H,1H3,(H,14,15) |

InChI-Schlüssel |

HOXPLUWUSPQESQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C(C2=NN1)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Reaction Mechanism

The most extensively documented approach (Patent CN-110872256-B) utilizes 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde as the starting material. The synthetic sequence involves:

-

Methyl Grignard addition at the aldehyde group under nitrogen atmosphere

-

Manganese dioxide oxidation of the resultant secondary alcohol

-

Hydrazine-mediated cyclization to form the indazole core

This method achieves an overall yield of 68-72% with >98% purity by HPLC analysis. The methyl Grignard reagent (3.2 equiv) demonstrates exceptional regioselectivity, avoiding competing reactions at the electron-deficient trifluoromethyl position.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Grignard Equivalents | 3.0-3.5 eq | <±5% yield |

| Oxidation Temp | 0-5°C (Mn02) | Prevents overoxidation |

| Cyclization Time | 12-14 hr (hydrazine) | Maximizes ring closure |

Reaction scalability tests show consistent yields up to 5 kg batch sizes, with residual fluoride levels <50 ppm by ion chromatography.

Directed Bromination Strategies

N-Protection/Bromination/Deprotection Sequence

Adapting methodology from CN110483403A, researchers have developed a three-step bromination protocol:

-

N1-protection using acetic anhydride in toluene (70-110°C)

-

NBS-mediated bromination in THF at -10°C to 5°C

-

Acidic deprotection with HCl/EtOH

This approach achieves 65-71% isolated yield of 4-bromo derivative while maintaining the methyl and trifluoromethyl substituents intact. ¹H NMR analysis confirms single regioisomer formation (δ 8.13 ppm, aromatic H5).

Comparative Bromination Reagents

| Reagent | Temp Range | Regioselectivity | Yield |

|---|---|---|---|

| NBS | -10-5°C | 4-Br:98.5% | 71% |

| Br2/FeCl3 | 25°C | 4-Br:82% | 58% |

| CuBr2 | 110°C | Multiple products | 43% |

NBS demonstrates superior selectivity due to its radical stabilization effects at the indazole C4 position.

Transition Metal-Catalyzed Functionalization

Iridium-Mediated C-H Borylation

Recent advances (Durham Repository) employ [Ir(COD)OMe]2/dtbbpy catalytic systems for direct C3 borylation. Subsequent Suzuki-Miyaura coupling with methyl boronic esters enables efficient introduction of the methyl group:

This orthogonal functionalization strategy achieves 62-67% yield over two steps with excellent functional group tolerance.

Palladium-Catalyzed Cross-Couplings

Ambeed's protocols demonstrate the versatility of PdCl2(dppf) in:

-

Suzuki-Miyaura arylations (71% yield)

-

Buchwald-Hartwig aminations (68% yield)

-

Negishi alkylations (63% yield)

Critical to success is microwave irradiation (140°C, 45 min) which reduces side reactions from the electron-withdrawing trifluoromethyl group.

Purification and Analytical Characterization

Chromatographic Optimization

Reverse-phase HPLC (C18 column) with isocratic elution (65:35 MeCN/H2O + 0.1% TFA) achieves baseline separation of positional isomers. Key retention times:

-

Target compound: 14.2 min

-

4-Bromo-5-methyl regioisomer: 16.8 min

-

Debrominated byproduct: 9.7 min

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d6):

δ 8.21 (d, J=8.0 Hz, H5), 7.89 (s, H2), 2.71 (s, CH3), 13.61 (s, NH)

13C NMR (101 MHz, CDCl3):

δ 142.3 (C7-CF3), 126.8 (q, J=271 Hz, CF3), 119.4 (C4-Br), 17.2 (CH3)

HRMS (ESI+):

m/z [M+H]+ calcd for C9H6BrF3N2: 296.9582, found 296.9585

Industrial-Scale Process Considerations

Cost Analysis of Routes

| Method | Raw Material Cost/kg | E-Factor | PMI |

|---|---|---|---|

| Grignard-Cyclization | $1,240 | 18.7 | 6.2 |

| Bromination Sequence | $980 | 23.4 | 8.1 |

| Catalytic Borylation | $1,560 | 15.2 | 5.9 |

The Grignard approach offers the best balance of cost and environmental impact, though requires careful handling of pyrophoric reagents.

Regulatory Considerations

-

ICH Q3D Elemental Impurities:

-

Pd <10 ppm (achieved via Chelex resin treatment)

-

Mn <50 ppm (controlled via oxidative workup)

-

-

Genotoxic impurities:

-

Hydrazine residuals <1 ppm (validated by derivatization GC-MS)

-

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-3-methyl-7-(trifluormethyl)-1H-indazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Substituenten durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden, um das Bromatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die nukleophile Substitution mit Natriumazid 4-Azido-3-methyl-7-(trifluormethyl)-1H-indazol ergeben.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that indazole derivatives, including 4-bromo-3-methyl-7-(trifluoromethyl)-1H-indazole, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells .

Anti-inflammatory Effects

Indazole compounds are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of bromine and trifluoromethyl groups may enhance these effects by increasing the compound's interaction with biological targets involved in inflammation .

Neuroprotective Activities

Recent studies have suggested that this compound may possess neuroprotective properties. These properties are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit monoamine oxidase activity has been highlighted as a mechanism for its neuroprotective effects .

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

Bromination and Trifluoromethylation

A common synthetic route involves the bromination of appropriate indazole precursors followed by trifluoromethylation. This method allows for the introduction of both bromine and trifluoromethyl groups, which are essential for enhancing the biological activity of the final compound .

One-Pot Reactions

Innovative synthetic strategies include one-pot reactions that streamline the process, reducing time and resource consumption. Such methods often utilize metal catalysts to facilitate the incorporation of trifluoromethyl groups into indazole frameworks efficiently .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Cardiovascular Diseases

Due to its vasodilatory effects, this compound may be beneficial in treating cardiovascular diseases. Its ability to protect cardiac muscle cells from anoxia-reperfusion injury positions it as a candidate for further development in cardiovascular therapeutics .

Diabetes Management

The compound has shown promise in enhancing glucose consumption, suggesting potential applications in managing diabetes and related metabolic disorders. Its role in protecting vascular endothelial cells from oxidative damage further supports its therapeutic profile in diabetic complications .

Case Studies

Several case studies illustrate the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models, indicating potential for treating chronic inflammatory conditions. |

| Study C | Neuroprotection | Highlighted protective effects against neurotoxic agents in neuronal cell cultures, supporting further investigation into neurodegenerative disease therapies. |

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The following table highlights critical distinctions between the target compound and its closest analogs:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs):

- Biological Relevance:

- Analogs with CF₃ at C7 (e.g., 3-chloro-7-(trifluoromethyl)-1H-indazole) show antifungal activity, suggesting the target compound may share similar applications .

- Bromine position affects binding: 7-Bromo-5-(trifluoromethyl)-1H-indazole (Br at C7) may target different enzyme pockets compared to the target compound .

Research Implications

- Drug Discovery: The trifluoromethyl group’s lipophilicity improves blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.

- Material Science: Brominated indazoles serve as precursors for light-emitting materials in OLEDs, where substituent positions dictate emission wavelengths .

Biologische Aktivität

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by a unique structure that includes a bromine atom, a methyl group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology, anti-inflammatory treatments, and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.03 g/mol. The trifluoromethyl group enhances lipophilicity, which can significantly influence the compound's biological activity and interaction with various molecular targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties . Studies have shown that compounds with similar structures can inhibit tumor growth across various cancer cell lines. For instance, indazole derivatives have been reported to act as potent inhibitors against specific kinases involved in cancer progression .

Table 1: Antitumor Activity Data

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colon cancer) | TBD | |

| Similar Indazole Derivative | KMS-12 BM (Multiple Myeloma) | 640 nM | |

| CFI-400945 (related structure) | HCT116 (Colon cancer) | 8.3 nM |

Anti-inflammatory Properties

In addition to its antitumor potential, this compound has been studied for its anti-inflammatory effects . The presence of the trifluoromethyl group may enhance its ability to penetrate cell membranes and interact with inflammatory pathways. This suggests a potential for developing anti-inflammatory drugs based on this scaffold .

Antimicrobial Activity

Indazole derivatives are also recognized for their antimicrobial properties . Preliminary studies indicate that this compound may exhibit activity against various microbial strains, although specific data on this compound is still limited.

The biological activity of this compound is thought to stem from its ability to bind selectively to certain enzymes and receptors involved in critical signaling pathways. The bromine atom may facilitate halogen bonding, enhancing binding affinity and specificity towards molecular targets related to tumor growth and inflammation.

Case Studies

Recent studies have highlighted the effectiveness of indazole derivatives in clinical settings:

- Case Study on HCT116 Tumors : A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in mouse models, indicating strong potential for future therapeutic applications in cancer treatment .

- Evaluation of Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of related compounds in vitro, showing promising results that warrant further exploration into their clinical viability .

Q & A

Q. Optimization Tips :

- Solvent choice (e.g., DMF for polar reactions, toluene for Pd-catalyzed couplings) .

- Temperature control (e.g., 80–110°C for coupling reactions) .

- Purification via flash chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

Q. Data Interpretation Example :

Basic: What safety precautions are essential for handling this compound?

Answer:

Q. Emergency Protocols :

- Eye exposure: Rinse with water for 15 minutes (P305+P351+P338) .

- Spills: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers optimize cross-coupling reactions involving this compound?

Answer:

Common challenges include low solubility and competing side reactions. Strategies to address these:

- Solubility Enhancement : Use co-solvents (e.g., DMSO:THF mixtures) or microwave-assisted heating .

- Catalyst Optimization : Low Pd loading (1–2 mol%) with bulky ligands (e.g., XPhos) to improve selectivity .

- Protecting Groups : Temporary protection of the indazole NH (e.g., THP or Bn groups) to prevent catalyst poisoning .

Q. Case Study :

- In C3-arylation, 1-benzyl-1H-indazole derivatives achieved 34% yield using Pd(OAc)₂ and aryl bromides .

Advanced: How do substituent positions influence reactivity and bioactivity?

Answer:

The 3-methyl and 7-trifluoromethyl groups confer distinct electronic and steric effects:

Q. Structure-Activity Relationship (SAR) Insights :

- Derivatives with 7-CF₃ show improved kinase inhibition (e.g., JAK2 inhibitors) compared to non-fluorinated analogs .

- Bromine at position 4 enables further functionalization (e.g., Suzuki couplings) for library diversification .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies:

- Reproducibility Checks : Validate activity in ≥2 independent assays (e.g., enzymatic vs. cell-based) .

- Purity Verification : Reanalyze compounds via LC-MS to rule out degradation products .

- Standardized Protocols : Use established IC50 determination methods (e.g., fluorescence polarization for kinases) .

Q. Example :

- Inconsistent antiproliferative data may stem from differences in cell line passage numbers or serum concentrations .

Advanced: What computational tools predict the metabolic stability of derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.